molecular formula C8H12O2 B032800 2-Acetylcyclohexanone CAS No. 874-23-7

2-Acetylcyclohexanone

Cat. No. B032800
CAS RN: 874-23-7
M. Wt: 140.18 g/mol
InChI Key: OEKATORRSPXJHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-acetylcyclohexanone has been explored using different methods. One approach involves using toluene as an azeotropic agent and toluene-p-sulfonic acid as a catalyst to generate cyclohexanone enamine through a condensation reaction. Subsequent addition of acetyl chloride leads to the formation of 2-acetylcyclohexanone. The structure of the synthesized compound was confirmed using IR and NMR spectroscopy (Han Feng, 2009).

Molecular Structure Analysis

The molecular and crystal structure of derivatives related to 2-acetylcyclohexanone, such as 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, have been characterized, revealing the cyclohexane ring adopts a chair conformation, with intermolecular hydrogen bonds contributing to its stability (K. Mantelingu et al., 2007).

Chemical Reactions and Properties

Research has delved into the reactions of 2-acetylcyclohexanone, such as its tautomerization to the enol form in water and its reactivity in nitrosation reactions. The keto-enol tautomerism and the impact of various factors on these reactions have been extensively studied, indicating the compound's reactive versatility (E. Iglesias, 2003).

Physical Properties Analysis

The physical properties of 2-acetylcyclohexanone, such as its keto-enol equilibrium, have been analyzed, revealing that more than 40% of the compound exists in the enol form at 25°C in water. This equilibrium shifts almost completely towards enolization in aprotic solvents, demonstrating the compound's sensitivity to the solvent environment (E. Iglesias, 2003).

Scientific Research Applications

  • Synthesis and Characterization : 2-Acetylcyclohexanone has been studied for its synthesis methods, using toluene as an azeotropic agent and toluene-p-sulfonic acid as a catalyst. The structure of the compound has been confirmed by both IR and NMR spectroscopy, highlighting its significance in chemical synthesis and characterization (Han Feng, 2009).

  • Tautomerism Studies : The keto-enol tautomerism of 2-Acetylcyclohexanone has been extensively studied in water and other solvents. This research is vital for understanding the chemical properties and behavior of the compound under different conditions (E. Iglesias, 2003).

  • Reaction Kinetics : Studies have been conducted on the kinetics of reactions involving 2-Acetylcyclohexanone, such as its nitrosation in water and its behavior in the presence of cyclodextrins. These studies provide insights into the compound's reactivity and potential applications in various chemical processes (E. Iglesias, 2003).

  • Complex Formation with Rare Earth Elements : Research has been conducted on the formation constants of rare earth complexes with 2-Acetylcyclohexanone. This research is important for understanding the complexation behavior of 2-Acetylcyclohexanone and its potential applications in materials science (N. K. Dutt, S. Rahut, S. Sur, 1971).

  • Catalysis and Polymerization : Studies have shown the role of 2-Acetylcyclohexanone in catalyzing reactions, such as the copolymerization of ethylene and propylene. This highlights its potential applications in industrial chemistry and materials science (Yinlin Ma et al., 1999).

  • Electrochemical Reactions : Research has been conducted on the electrochemical reactions of 2-Acetylcyclohexanone, providing valuable information for applications in electrochemistry and material science (D. Nematollahi, M. Alimoradi, M. Rafiee, 2007).

properties

IUPAC Name

2-acetylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKATORRSPXJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049365
Record name 2-Acetyl-1-cyclohexanone
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylcyclohexanone

CAS RN

874-23-7
Record name 2-Acetylcyclohexanone
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Record name 2-Acetylcyclohexanone
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Record name 2-ACETYLCYCLOHEXANONE
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Record name Cyclohexanone, 2-acetyl-
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Record name 2-Acetyl-1-cyclohexanone
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Record name 2-acetylcyclohexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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